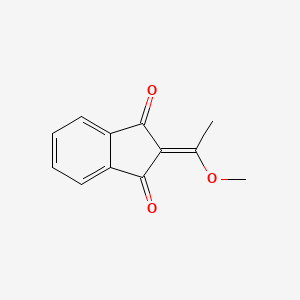

2-(Methoxyethylidene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions . It was notably used to synthesize spiropyrrolidines starting from 2-ferrocenylidene-2(H)-indane-1,3-dione 230 . 2-Ferrocenylidene-2(H)-indane-1,3-dione 230 could be synthesized by a Knoevenagel reaction between ferrocene-carboxyaldehyde 229 and indane-1,3-dione 4 .Molecular Structure Analysis

Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous applications. An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Physical And Chemical Properties Analysis

Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .Applications De Recherche Scientifique

Synthesis and Applications

- Synthesis Techniques and Antialgal Effects : Derivatives of indane-1,3-diones, including 2-(5-aryl-2-thenylidene- or 2-furfurylidene)-5,6-dihydro-4,7-dithiaindane-1,3-diones, have been synthesized and studied for their spectral and antialgal properties (Čižmáriková et al., 2000).

- Versatility in Applications : Indane-1,3-dione serves as a versatile building block in applications ranging from biosensing, bioimaging, electronics, to photopolymerization. This review presents an overview of the chemical reactions and applications of indane-1,3-dione-based structures (Pigot et al., 2022).

- Theoretical and Spectroscopic Studies : The structures and tautomeric equilibria of 2-substituted indan-1,3-diones were investigated using quantum chemical calculations and spectral measurements, providing insights into their properties in different solvents (Angelova et al., 2007).

- Anticoagulant Agents : Some 2-substituted derivatives of indane-1,3-dione were synthesized and evaluated as anticoagulant agents, showing promising results (Mitka et al., 2009).

- Biological Evaluation : Various derivatives were tested for biological activities such as anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities (Giles et al., 2007).

Orientations Futures

Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry. Its applications range from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . The future directions of this compound will likely continue to explore these areas and potentially uncover new applications.

Propriétés

IUPAC Name |

2-(1-methoxyethylidene)indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(15-2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAXRVADTHJFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)C2=CC=CC=C2C1=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxyethylidene)indane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445644.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide](/img/structure/B2445646.png)

![2-[(4-Chlorobenzyl)thio]ethanamine](/img/structure/B2445649.png)

![spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one](/img/structure/B2445656.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide](/img/structure/B2445663.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2445665.png)

![5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2445666.png)